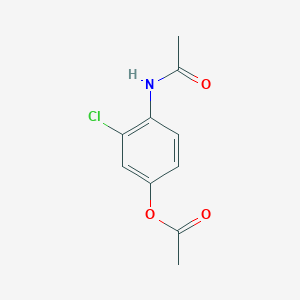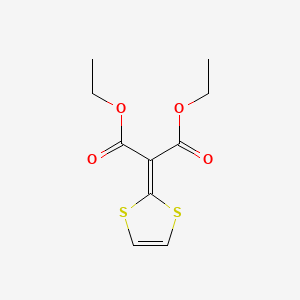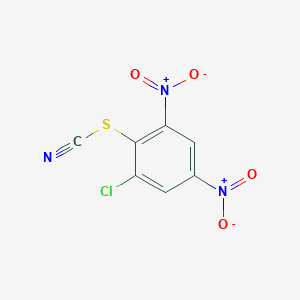
(5-Fluoropentyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoropentyl)(trimethyl)silane is an organosilicon compound characterized by the presence of a fluorinated pentyl group attached to a trimethylsilyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropentyl)(trimethyl)silane typically involves the reaction of 5-fluoropentyl halides with trimethylsilyl reagents. One common method is the nucleophilic substitution reaction where 5-fluoropentyl bromide reacts with trimethylsilyl chloride in the presence of a base such as sodium iodide. The reaction is usually carried out in an aprotic solvent like acetonitrile at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation and recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: (5-Fluoropentyl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different functional groups.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetonitrile.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Substitution: Various substituted silanes.
Oxidation: Silanols or siloxanes.
Reduction: Reduced silanes with different functional groups.
Aplicaciones Científicas De Investigación
(5-Fluoropentyl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluorinated pentyl groups into molecules.
Biology: Potential use in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (5-Fluoropentyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive fluorinated pentyl group and the trimethylsilyl moiety. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment.
Comparación Con Compuestos Similares
Trifluoromethyl(trimethyl)silane:
Pentafluoroethyl(trimethyl)silane: Used as a fluorinating reagent for trifluoromethylation of carbonyls and ethylene diamines.
Allyltrimethylsilane: Used in organic synthesis for the protection of functional groups.
Uniqueness: (5-Fluoropentyl)(trimethyl)silane is unique due to the presence of the fluorinated pentyl group, which imparts distinct reactivity and stability compared to other fluorinated silanes. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis and materials science.
Propiedades
Número CAS |
59006-08-5 |
|---|---|
Fórmula molecular |
C8H19FSi |
Peso molecular |
162.32 g/mol |
Nombre IUPAC |
5-fluoropentyl(trimethyl)silane |
InChI |
InChI=1S/C8H19FSi/c1-10(2,3)8-6-4-5-7-9/h4-8H2,1-3H3 |
Clave InChI |
VCUUBCYQORDTKW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)


![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)
![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14602346.png)




![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)

